4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
CAS No.: 1215085-92-9
Cat. No.: VC0528964
Molecular Formula: C19H14F3N3O3
Molecular Weight: 389.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile - 1215085-92-9](/images/no_structure.jpg)
Specification
CAS No. | 1215085-92-9 |
---|---|
Molecular Formula | C19H14F3N3O3 |
Molecular Weight | 389.3 g/mol |
IUPAC Name | 4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
Standard InChI | InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m1/s1 |
Standard InChI Key | VAJGULUVTFDTAS-GOSISDBHSA-N |
Isomeric SMILES | CN1C(=O)N(C(=O)[C@@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F |
SMILES | CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F |
Canonical SMILES | CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Nomenclature and Basic Information
GLPG-0492 is the common name for 4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile. This complex organic molecule belongs to a class of substituted imidazolidinones, characterized by its distinctive chemical structure and functional groups. The compound has a molecular formula of C19H14F3N3O3, indicating its composition of 19 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 3 oxygen atoms . The name itself reveals key structural elements, including a phenyl group, an imidazolidin core with dioxo moieties, a hydroxymethyl substituent, a trifluoromethyl group, and a benzonitrile component.
Structural Features and Stereochemistry
The structure of GLPG-0492 includes several significant functional groups that likely contribute to its chemical behavior and potential biological activity. The compound contains a central imidazolidinone ring system (a five-membered ring with two nitrogen atoms) that bears two carbonyl groups (dioxo). This core structure is substituted with a methyl group and features a stereogenic center at the 4-position, specifically in the S configuration as indicated by the (4S) descriptor in its name . The presence of this stereocenter suggests the compound possesses chirality, a property often critical for biological recognition and activity.
The molecule also contains a phenyl ring attached to the stereogenic carbon, a hydroxymethyl group (CH2OH), and a substituted benzonitrile moiety featuring a trifluoromethyl group . The trifluoromethyl group (CF3) is a common structural feature in pharmaceutical compounds, often incorporated to enhance metabolic stability and lipophilicity. The nitrile group (C≡N) on the benzene ring represents another functional group with distinctive chemical properties.
Chemical Identifiers and Properties
Systematic Identifiers
For precise identification in chemical databases and literature, GLPG-0492 is associated with several standardized chemical identifiers. These provide unambiguous ways to reference the compound across different systems and platforms.
Table 1: Chemical Identifiers for GLPG-0492
Identifier Type | Value |
---|---|
PubChem CID | 59317190 |
IUPAC Name | 4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
InChI | InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m1/s1 |
InChIKey | VAJGULUVTFDTAS-GOSISDBHSA-N |
SMILES | CN1C(=O)N(C(=O)[C@@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F |
Structural Comparison with Related Compounds
Feature | GLPG-0492 | RU-58841 |
---|---|---|
Molecular Formula | C19H14F3N3O3 | C17H18F3N3O3 |
Core Structure | Imidazolidinone | Imidazolidinone |
Hydroxyl Group Position | Hydroxymethyl at C-4 | Terminal hydroxyl on butyl chain |
Substituents at Position 4 | (S)-4-(hydroxymethyl)-4-phenyl | 4,4-dimethyl |
N-3 Substituent | Methyl | 4-hydroxybutyl |
Common Features | 2-(trifluoromethyl)benzonitrile moiety | 2-(trifluoromethyl)benzonitrile moiety |
Despite these similarities, the compounds differ significantly in their substitution patterns on the imidazolidinone ring, which likely results in different physicochemical properties and potentially different biological activities.
Data Tables and Chemical Information
Comprehensive Chemical Data
Table 3: Comprehensive Chemical Information for GLPG-0492
Property | Value/Description |
---|---|
Common Name | GLPG-0492 |
IUPAC Name | 4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
Molecular Formula | C19H14F3N3O3 |
Stereochemistry | (S)-configuration at C-4 position |
Key Functional Groups | Imidazolidinone, trifluoromethyl, benzonitrile, hydroxymethyl, phenyl |
PubChem CID | 59317190 |
InChIKey | VAJGULUVTFDTAS-GOSISDBHSA-N |
Structural Components Analysis
Table 4: Analysis of Key Structural Components of GLPG-0492
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